methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate
Description
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is a chiral piperazine derivative characterized by a 3,6-dioxopiperazine core substituted with a benzyl group at the 4-position and a methyl ester at the 2-position. The (2S) stereochemistry confers specificity in molecular interactions, making it relevant in pharmaceutical research, particularly for drug design targeting proteases or receptors .
Properties
CAS No. |
612506-99-7 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H16N2O4/c1-20-13(18)7-11-14(19)16(9-12(17)15-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
IVPUKGTXTIVOMB-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Acylation Reactions
The synthesis typically begins with L-aspartic acid, which undergoes acylation to introduce the necessary functional groups. In a patented method, L-aspartic acid reacts with chloroacetyl chloride in ethyl acetate at 0–5°C to form chloroacetylaspartic acid . Alternative solvents such as methyl acetate or acetonitrile may be used, though ethyl acetate is preferred for its balance of reactivity and ease of removal . The acylation step achieves near-quantitative yields (98–99%) when conducted under anhydrous conditions with rigorous temperature control.
Subsequent treatment with aqueous ammonia (25–30% w/w) at 50–60°C for 6–8 hours generates the dipeptide glycyl-aspartic acid (Gly.Asp) . Prolonged reaction times (>12 hours) or elevated temperatures (>70°C) risk forming undesired byproducts, including cyclic anhydrides . The resulting Gly.Asp is isolated via acidification to pH 2–3, yielding a white crystalline solid with 85–90% purity .
Cyclization of Gly.Asp into the 3,6-dioxopiperazine ring is achieved under acidic or neutral conditions. A widely cited approach refluxes Gly.Asp in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1–0.5 mol%) for 12–18 hours . This method produces the unsubstituted DKP core in 75–80% yield. For stereochemical control at the C2 position, the reaction is conducted in the presence of chiral auxiliaries such as (S)-α-methylbenzylamine, which directs the formation of the (2S) configuration .
An alternative cyclization strategy employs aldol condensation, as demonstrated in the synthesis of barettin derivatives . Here, bisacetoxyglycine anhydride undergoes iterative aldol reactions with benzaldehyde derivatives to install the benzylidene group. While this method offers flexibility for non-canonical amino acid incorporation, it requires stringent temperature control (−20–30°C) and strong bases like potassium tert-butoxide .
Benzylation and Esterification Steps
Introducing the benzyl group at the C4 position involves Friedel-Crafts alkylation or reductive amination. A patented protocol treats the DKP intermediate with benzyl bromide in dimethylformamide (DMF) at 60–70°C, using sodium hydride (NaH) as a base . The reaction proceeds via nucleophilic substitution, affording the 4-benzyl-DKP derivative in 70–75% yield . Side reactions, such as over-alkylation or ring-opening, are minimized by maintaining a benzyl bromide-to-DKP molar ratio of 1.2:1 .
Esterification of the acetic acid side chain is accomplished using methanol and sulfuric acid (Fischer esterification). The reaction is typically conducted under reflux (65–70°C) for 4–6 hours, achieving >95% conversion to the methyl ester . Excess methanol (5–10 equivalents) ensures complete esterification, while residual acid is neutralized with aqueous sodium bicarbonate .
Catalytic Hydrogenation for Stereochemical Control
Final stereochemical refinement often involves catalytic hydrogenation to reduce double bonds or remove protecting groups. Palladium on carbon (Pd/C, 5–10 wt%) in methanol or ethyl acetate selectively hydrogenates benzylidene intermediates to the desired (S)-configured product . Key parameters include:
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Hydrogen pressure | 1–3 atm | Complete reduction in 2–4 hours |
| Temperature | 25–30°C | Minimizes epimerization |
| Catalyst loading | 5% Pd/C | Balances activity and cost |
Post-hydrogenation, the product is filtered through Celite to remove the catalyst and concentrated under reduced pressure .
Purification and Analytical Validation
Crude methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase confirms purity (>99%) . Critical analytical data include:
-
¹H NMR (400 MHz, DMSO-d6): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H), 3.67 (s, 3H, OCH3), 3.12–2.98 (m, 4H), 2.81 (dd, J = 16.4, 6.8 Hz, 1H), 2.65 (dd, J = 16.4, 6.8 Hz, 1H)
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods reveals trade-offs between yield, scalability, and stereoselectivity:
| Method | Yield (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|
| Patent route | 68 | 92% (S) | Industrial |
| Aldol condensation | 55 | 85% (S) | Laboratory-scale |
| Reductive amination | 72 | 89% (S) | Pilot-scale |
The patent route excels in scalability but requires costly intermediates, while aldol condensation offers modularity for structural variants .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functional group, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine and ester derivatives.
Scientific Research Applications
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Lipophilicity and Bioavailability :
- The methyl ester in the target compound enhances lipophilicity compared to CYCLO(-ASP-ASP)'s carboxylic acid, favoring blood-brain barrier penetration .
- Benzyl vs. Fluorobenzoyl : The benzyl group in the target compound contributes to π-π stacking interactions, while the fluorobenzoyl group in ’s compound introduces electron-withdrawing effects, altering binding affinity .
Stereochemical and Conformational Effects :
- The (2S) configuration in the target compound contrasts with the (4S) thiazolidine derivative in , which includes a rigid heterocycle for β-lactamase resistance .
Stability and Reactivity :
- Ester vs. Amide : The methyl ester in the target compound is prone to hydrolysis under basic conditions, unlike the stable amide bonds in cephalosporin derivatives .
- Fmoc Protection : ’s compound is designed for transient protection in peptide synthesis, contrasting with the target compound’s permanent ester group .
Thermal Properties :
- Piperazine derivatives with methyl groups (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid) exhibit higher melting points (187–190°C) due to crystallinity, whereas bulkier substituents like benzyl may lower melting points .
Biological Activity
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Information:
| Property | Details |
|---|---|
| CAS Number | 612506-99-7 |
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | IVPUKGTXTIVOMB-NSHDSACASA-N |
The compound features a piperazine ring with a benzyl substituent and an ester functional group, which contributes to its unique biological properties.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. It can bind to active sites of enzymes, inhibiting their activity or modifying their function. This interaction can lead to various biological effects, including:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Protein-Ligand Binding: It serves as a biochemical probe for studying enzyme interactions and understanding protein-ligand dynamics.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance:
- Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations.
- Mechanistic Insights: The compound was found to activate caspase pathways leading to programmed cell death, which is crucial for developing new cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production and inhibit pathways that lead to chronic inflammation. Key findings include:
- Cytokine Modulation: Studies have shown that treatment with this compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Study on Cancer Cell Lines: A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Inflammation Model: In animal models of inflammation, administration of the compound resulted in significant reduction in edema and pain scores compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis typically involves piperazine ring formation followed by benzylation and esterification. Key steps include:
- Ring closure : Use of tert-butyl-protected intermediates to stabilize reactive sites during cyclization (e.g., tert-butyl 3,5-dioxopiperazine-1-carboxylate derivatives ).
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to enforce the (2S) configuration. For example, L-proline-derived catalysts may induce enantioselectivity in piperazine formation.
- Purification : Chiral HPLC or recrystallization to isolate the desired stereoisomer. Crystallographic validation (e.g., via SHELX programs ) is critical to confirm stereochemistry.
Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation, and what software tools are validated for this analysis?
Methodological Answer:
X-ray crystallography is the gold standard for conformational analysis:
- Data collection : High-resolution diffraction data (≤1.0 Å) using instruments like Bruker APEX3 .
- Refinement : SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy .
- Validation : Mercury or OLEX2 for visualizing hydrogen-bonding networks and torsional angles. For example, studies on analogous piperazinone derivatives used DIAMOND software for 3D structure visualization .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and stability under storage?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to monitor degradation products.
- NMR : ¹H/¹³C NMR to confirm structural integrity, with DMSO-d₆ as a solvent to detect hygroscopicity-induced changes.
- Stability testing : Accelerated aging studies (40°C/75% RH) to assess hydrolytic susceptibility of the ester group. Safety data sheets for related dioxopiperazines note sensitivity to moisture .
Advanced: How can researchers address contradictory bioactivity data in studies involving this compound?
Methodological Answer:
Contradictions often arise from:
- Impurities : Trace epimers or residual solvents (e.g., DMF) can skew results. Use preparative HPLC (≥95% purity) and quantify impurities via LC-MS .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., known kinase inhibitors) and triplicate runs.
- Structural analogs : Compare data with derivatives like ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate, which shares a similar scaffold .
Basic: What safety precautions are critical when handling this compound, given limited toxicological data?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods to minimize exposure. Toxicity data for structurally related piperazinones indicate potential respiratory irritation .
- First aid : Immediate rinsing with water for skin/eye contact. For inhalation, move to fresh air and monitor for bronchospasm .
- Waste disposal : Incineration or alkaline hydrolysis to neutralize reactive esters .
Advanced: What computational methods support the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity.
- Docking studies : AutoDock Vina to predict binding affinity to targets like proteases or GPCRs. For example, piperazinone derivatives have shown affinity for opioid receptors .
- ADMET prediction : SwissADME to optimize logP (ideally 1–3) and mitigate hepatotoxicity risks .
Basic: How can researchers validate the compound’s stability in biological assays (e.g., plasma or buffer solutions)?
Methodological Answer:
- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs), quench with acetonitrile, and analyze via LC-MS for ester hydrolysis products.
- pH dependence : Test in buffers (pH 2–9) to identify degradation pathways. For related esters, acidic conditions accelerate hydrolysis .
Advanced: What strategies mitigate racemization during synthetic scale-up?
Methodological Answer:
- Low-temperature reactions : Conduct benzylation steps at ≤0°C to preserve stereochemistry.
- Protecting groups : Use Boc or Fmoc groups to shield chiral centers from nucleophilic attack .
- In-line monitoring : ReactIR to track reaction progress and detect racemization in real time.
Basic: What spectroscopic signatures (e.g., IR, NMR) distinguish this compound from its analogs?
Methodological Answer:
- IR : Strong carbonyl stretches at ~1680 cm⁻¹ (piperazinone dioxo groups) and ~1740 cm⁻¹ (ester C=O) .
- ¹H NMR : Benzyl protons as a singlet at δ 7.2–7.4 ppm; piperazine CH₂ groups as multiplets at δ 3.5–4.0 ppm .
Advanced: How can researchers leverage high-throughput crystallography to study this compound’s binding modes?
Methodological Answer:
- Fragment screening : Soak crystals of target proteins (e.g., kinases) with the compound at 10–100 mM concentrations.
- Synchrotron radiation : Use beamlines (e.g., APS or ESRF) for rapid data collection. SHELXC/D/E pipelines enable automated phasing .
- Density maps : Analyze Fo-Fc maps in Coot to identify hydrogen bonds with active-site residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
